

Application Note: Trace-Level Determination of Bromate in Water by Ion Chromatography

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Compound of Interest

Compound Name: Bromate

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Abstract

This document provides a detailed guide for the determination of trace-level **bromate** in various water matrices using ion chromatography (IC). **Bromate**, a potential human carcinogen, is a disinfection byproduct formed during the ozonation of water containing bromide.^{[1][2][3]} Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union have set maximum contaminant levels for **bromate** in drinking water, often at or below 10 µg/L, necessitating sensitive and reliable analytical methods.^{[2][3]} This application note details established methodologies, including those with suppressed conductivity detection and post-column reaction (PCR) for enhanced sensitivity, to meet these stringent requirements. Experimental protocols, quantitative performance data, and a visual workflow are provided to aid researchers, scientists, and drug development professionals in the accurate quantification of **bromate**.

Introduction

Ozonation is a widely used and effective method for water disinfection. However, when the source water contains bromide, ozonation can lead to the formation of **bromate** (BrO_3^-).^{[1][2]} Due to its classification as a potential human carcinogen, monitoring trace levels of **bromate** in drinking water is a critical public health concern.^{[2][3][4]} Ion chromatography has become the standard technique for **bromate** analysis.

Several U.S. EPA methods have been developed for this purpose. EPA Method 300.1 utilizes ion chromatography with suppressed conductivity detection and is suitable for determining

bromate in low ionic strength matrices.[4][5] For increased sensitivity and to overcome matrix interferences in high ionic strength waters, EPA Methods 317.0 and 326.0 incorporate post-column reaction (PCR) with UV/Vis detection.[4][5][6][7][8] These methods can achieve method detection limits (MDLs) in the sub- $\mu\text{g/L}$ range.[5][9]

This application note will focus on two primary approaches:

- Ion Chromatography with Suppressed Conductivity Detection: A robust method for routine monitoring where detection limit requirements are moderate.
- Ion Chromatography with Post-Column Reaction and UV/Vis Detection: A highly sensitive method for trace and ultra-trace level determination of **bromate**, particularly in complex matrices.

Experimental Protocols

Method 1: Ion Chromatography with Suppressed Conductivity Detection (Based on EPA Method 300.1)

This method is suitable for the determination of **bromate** in drinking water with low total dissolved solids.

1. Instrumentation:

- Ion Chromatograph equipped with a suppressed conductivity detector.
- Anion guard column (e.g., Dionex IonPac AG9-HC).
- Anion analytical column (e.g., Dionex IonPac AS9-HC).[9]
- Autosampler.
- Data acquisition and processing software.

2. Reagents and Standards:

- Reagent Water: Deionized water with a resistivity of 18 M Ω -cm or greater.

- Eluent Solution (9.0 mM Sodium Carbonate): Dissolve 0.954 g of anhydrous sodium carbonate (Na_2CO_3) in 1 L of reagent water.[\[10\]](#)
- Stock **Bromate** Standard (1000 mg/L): Dissolve 1.308 g of potassium **bromate** (KBrO_3) in 1 L of reagent water.
- Working Standards: Prepare a series of working standards by diluting the stock standard in reagent water to cover the desired calibration range (e.g., 1-50 $\mu\text{g/L}$).

3. Chromatographic Conditions:

- Eluent: 9.0 mM Sodium Carbonate
- Flow Rate: 1.0 mL/min
- Injection Volume: 200 μL
- Column Temperature: 30 $^{\circ}\text{C}$
- Suppressor: Anion self-regenerating suppressor
- Detection: Suppressed conductivity

4. Sample Preparation:

- Filter aqueous samples through a 0.45 μm filter prior to analysis.
- If residual chlorine is present, it must be removed by adding a suitable dechlorinating agent.

5. Procedure:

- Equilibrate the IC system with the eluent until a stable baseline is achieved.
- Calibrate the instrument by injecting the series of working standards.
- Inject the prepared samples.
- Identify and quantify the **bromate** peak based on retention time and the calibration curve.

Method 2: Ion Chromatography with Post-Column Reaction and UV/Vis Detection (Based on EPA Method 326.0)

This method provides enhanced sensitivity for the trace-level determination of **bromate**. The post-column reaction involves the oxidation of iodide (I^-) by **bromate** to form triiodide (I_3^-), which is then detected by its strong absorbance at 352 nm.[\[2\]](#)[\[10\]](#)[\[11\]](#)

1. Instrumentation:

- Ion Chromatograph as described in Method 1.
- Post-Column Reagent Delivery System.
- Heated reaction coil.
- UV/Vis Absorbance Detector.

2. Reagents and Standards:

- Eluent and Standards: As described in Method 1.
- Post-Column Reagent (Acidified Potassium Iodide with Molybdate Catalyst):
 - Dissolve 43.1 g of potassium iodide (KI) in approximately 500 mL of reagent water in a 1 L volumetric flask.[\[10\]](#)
 - Add 0.247 g of ammonium molybdate tetrahydrate $[(NH_4)_6Mo_7O_{24} \cdot 4H_2O]$.[\[10\]](#)
 - Add 1.4 mL of concentrated sulfuric acid (H_2SO_4).[\[10\]](#)
 - Dilute to 1 L with reagent water. This solution should be prepared fresh.

3. Chromatographic and PCR Conditions:

- Chromatographic Conditions: Same as Method 1.
- Post-Column Reagent Flow Rate: 0.4 mL/min.[\[10\]](#)

- Reaction Coil Temperature: 60 °C.
- UV/Vis Detection Wavelength: 352 nm.[\[2\]](#)[\[10\]](#)

4. Procedure:

- Set up and equilibrate the IC system and the post-column reaction module.
- Calibrate the system using working standards as in Method 1.
- Analyze samples as in Method 1. The eluent from the column mixes with the PCR reagent in the reaction coil, and the resulting triiodide is detected by the UV/Vis detector.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described methods for **bromate** determination.

Table 1: Performance of Ion Chromatography with Suppressed Conductivity Detection

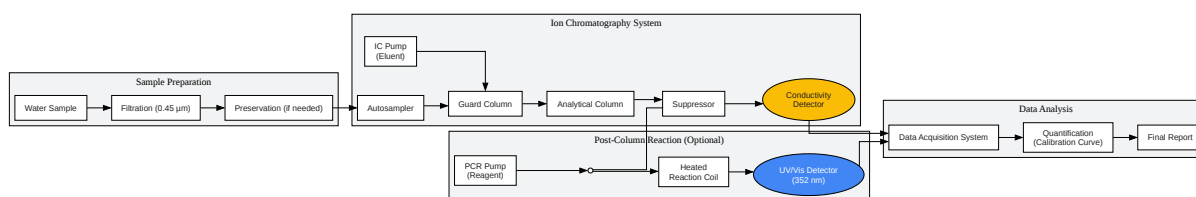
Parameter	Value	Reference
Method Detection Limit (MDL)	0.50 - 1.4 µg/L	[1] [9]
Linear Range	5 - 100 µg/L	[1]
Precision (RSD)	< 4%	[1]
Recovery	96.1% - 107%	[1]

Table 2: Performance of Ion Chromatography with Post-Column Reaction (PCR) and UV/Vis Detection

Parameter	Value	Reference
Method Detection Limit (MDL)	0.04 - 0.5 µg/L	[10]
Practical Quantitation Limit (PQL)	0.5 µg/L	[5]
Linear Range	0.5 - 15 µg/L	[7]
Precision (RSD)	1.2% - 4.1%	
Recovery	90% - 115%	[11]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the trace-level determination of **bromate** in water samples using ion chromatography.



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Caption: Workflow for **bromate** analysis by ion chromatography.

Conclusion

Ion chromatography is a powerful and versatile technique for the determination of trace-level **bromate** in water. For routine monitoring in low ionic strength matrices, IC with suppressed conductivity detection provides adequate sensitivity. For challenging matrices or when lower detection limits are required, the use of post-column reaction with UV/Vis detection is the method of choice. The protocols and performance data presented in this application note provide a solid foundation for laboratories to implement robust and reliable methods for **bromate** analysis, ensuring compliance with regulatory standards and safeguarding public health.

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